(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione
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Description
“(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione” is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 . The structure of this compound can be represented by the SMILES string: C1CN(CCC1O)C(c1ccc(cc1)O)=S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl ring via a methanethione group . The piperidine ring contains a hydroxy group, and the phenyl ring also contains a hydroxy group .Biochemical Analysis
Biochemical Properties
(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione plays a significant role in biochemical reactions, particularly in its interactions with cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) These interactions are crucial as they can influence the breakdown of neurotransmitters, thereby affecting neural communication
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it affects cell migration and colony formation, which are critical processes in cancer metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase enzymes . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme, thereby preventing its normal function. Furthermore, the compound can modulate gene expression, leading to changes in protein synthesis and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These effects include potential damage to neural tissues and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Its interactions with cholinesterase enzymes highlight its role in neurotransmitter metabolism, which is essential for maintaining neural function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-1-9(2-4-10)12(16)13-7-5-11(15)6-8-13/h1-4,11,14-15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNUPUBUDGMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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